molecular formula C71H92ClN9O19 B14760398 MPB-vc-PAB-DM1

MPB-vc-PAB-DM1

Cat. No.: B14760398
M. Wt: 1411.0 g/mol
InChI Key: KPLKWLCBRISXPR-NMXNWJIOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MPB-vc-PAB-DM1 involves multiple steps, starting with the preparation of the drug-linker conjugate. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

MPB-vc-PAB-DM1 undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major product of these reactions is the antibody-drug conjugate, which consists of the monoclonal antibody linked to the cytotoxic drug via the vc-PAB linker .

Scientific Research Applications

MPB-vc-PAB-DM1 has a wide range of applications in scientific research:

    Chemistry: Used in the development of new ADCs with improved stability and efficacy.

    Biology: Studied for its ability to selectively target and kill cancer cells.

    Medicine: Investigated in clinical trials for the treatment of various cancers.

    Industry: Employed in the production of ADCs for commercial use

Mechanism of Action

The mechanism of action of MPB-vc-PAB-DM1 involves several steps:

    Targeting: The monoclonal antibody component binds to a specific antigen on the surface of cancer cells.

    Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.

    Release: The vc-PAB linker is cleaved by lysosomal enzymes, releasing the cytotoxic drug DM1.

    Cytotoxicity: DM1 disrupts microtubule function, leading to cell cycle arrest and apoptosis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MPB-vc-PAB-DM1 is unique due to its specific linker chemistry and the use of DM1 as the cytotoxic agent. This combination provides a balance of stability and efficacy, making it a valuable tool in targeted cancer therapy .

Properties

Molecular Formula

C71H92ClN9O19

Molecular Weight

1411.0 g/mol

IUPAC Name

[(4S)-5-[4-[[6-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-6-oxohexyl]carbamoyloxymethyl]anilino]-4-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]-5-oxopentyl]carbamic acid

InChI

InChI=1S/C71H92ClN9O19/c1-41(2)62(77-56(82)21-15-18-45-25-29-49(30-26-45)81-58(84)31-32-59(81)85)65(88)76-50(19-16-34-73-67(90)91)64(87)75-48-27-23-46(24-28-48)40-97-68(92)74-33-13-11-12-22-57(83)79(7)44(5)66(89)99-55-38-60(86)80(8)51-36-47(37-52(95-9)61(51)72)35-42(3)17-14-20-54(96-10)71(94)39-53(98-69(93)78-71)43(4)63-70(55,6)100-63/h14,17,20,23-32,36-37,41,43-44,50,53-55,62-63,73,94H,11-13,15-16,18-19,21-22,33-35,38-40H2,1-10H3,(H,74,92)(H,75,87)(H,76,88)(H,77,82)(H,78,93)(H,90,91)/b20-14+,42-17+/t43-,44+,50+,53+,54-,55+,62+,63+,70+,71+/m1/s1

InChI Key

KPLKWLCBRISXPR-NMXNWJIOSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CCCC6=CC=C(C=C6)N7C(=O)C=CC7=O)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)O)NC(=O)C(C(C)C)NC(=O)CCCC6=CC=C(C=C6)N7C(=O)C=CC7=O)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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